6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid

Übersicht

Beschreibung

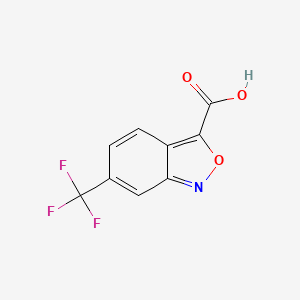

6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic anhydride to form the benzoxazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that derivatives of isoxazole, including 6-(trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid, exhibit promising anticancer activity. For instance:

- A study highlighted the synthesis of various isoxazole derivatives that showed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds with trifluoromethyl substitutions often displayed enhanced activity due to their electronic properties, which facilitate interactions with biological targets .

- Specific derivatives have been shown to inhibit key signaling pathways in cancer cells. For example, a compound with structural similarities to this compound was noted for downregulating phosphorylated STAT3 in colon cancer cells, suggesting a potential mechanism for its anticancer effects .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of isoxazole derivatives. Compounds similar to this compound have been evaluated against various bacterial strains and fungi, showing varying degrees of effectiveness. The trifluoromethyl group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial potency .

Synthetic Utility

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound from readily available precursors. These methods often involve cyclization reactions that incorporate the trifluoromethyl group at critical positions on the benzisoxazole framework .

Case Study 1: Cancer Treatment Research

In a notable study by Tzanetou et al., several isoxazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The researchers found that introducing a trifluoromethyl group significantly improved the cytotoxicity of certain compounds compared to their non-fluorinated analogs. This highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

Case Study 2: Agrochemical Applications

Research has also indicated potential applications in agrochemistry. The compound's structural characteristics allow it to be explored as a pesticide or fungicide candidate. Studies evaluating its efficacy against plant pathogens suggest that modifications of this compound could lead to effective agricultural agents .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or activation of specific pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethylbenzoxazole: Similar in structure but lacks the carboxylic acid group.

Trifluoromethylbenzoic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the benzoxazole ring.

Uniqueness: 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group, benzoxazole ring, and carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Biologische Aktivität

6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Average Mass : 231.13 g/mol

- Structural Characteristics : The compound features a benzisoxazole moiety with a trifluoromethyl group and a carboxylic acid functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has shown effectiveness similar to established antibiotics. For instance, it was tested against:

- Bacterial Strains : E. coli, S. aureus, and P. aeruginosa

- Fungal Strains : Candida albicans and Aspergillus niger

The minimum inhibitory concentration (MIC) values were reported to range from 6 to 12.5 µg/mL for the most active derivatives, indicating potent antimicrobial properties .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer)

- IC50 Values : The compound demonstrated IC50 values comparable to other known anticancer agents, suggesting potential for further development as an anticancer drug .

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug | 31 ± 5 | 17 ± 2 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cellular processes, including those involved in nucleotide synthesis.

- Cell Signaling Modulation : It affects cell signaling pathways by interacting with transcription factors, leading to altered gene expression profiles.

- Metabolic Pathways : The compound influences metabolic flux by modulating key metabolic enzymes, resulting in changes in the levels of nucleotides and their precursors .

Study on Cytotoxicity

In a detailed study published in the Journal of Medicinal Chemistry, various analogs of benzisoxazole were synthesized and tested for their cytotoxic effects. The results indicated that modifications in the chemical structure significantly impacted their anticancer activity, with certain derivatives outperforming others in terms of efficacy against cancer cell lines .

Antimicrobial Activity Assessment

A comprehensive evaluation of antimicrobial activity was conducted using standard protocols against multiple strains. The findings showed that the compound not only inhibited bacterial growth but also exhibited antifungal properties, making it a candidate for further investigation as an antimicrobial agent .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-16-7(5)8(14)15/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILVLFLFYQJSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601203207 | |

| Record name | 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-47-4 | |

| Record name | 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.